molecular formula C15H16N4O B2439439 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034284-17-6

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No.: B2439439
CAS No.: 2034284-17-6
M. Wt: 268.32
InChI Key: BALBXAQMWADPNQ-UHFFFAOYSA-N
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Description

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

3-Cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article examines the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Common Name: this compound
  • CAS Number: 2034284-17-6
  • Molecular Formula: C15H16N4O
  • Molecular Weight: 268.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may modulate pathways associated with mTORC1 (mechanistic target of rapamycin complex 1), a crucial regulator of cell growth and metabolism.

Key Mechanisms:

  • Inhibition of mTORC1 Activity: Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and altered cellular metabolism .
  • Induction of Apoptosis: The compound may promote programmed cell death in cancer cells by activating apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and structurally similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMIA PaCa-2 (pancreatic cancer)TBDInhibition of mTORC1
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2<0.5Autophagy modulation
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesA549 (lung cancer)26Antitumor activity

Case Studies

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents. In one study, compounds structurally similar to this compound were evaluated for their antiproliferative effects on various cancer cell lines:

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of pyrazole derivatives on pancreatic cancer cells (MIA PaCa-2), compounds demonstrated significant cytotoxicity with IC50 values in the submicromolar range. These findings suggest that modifications in the pyrazole structure can enhance anticancer properties .

Case Study: Autophagy Modulation

Another investigation into the autophagic effects of related compounds revealed that they could disrupt autophagic flux by interfering with mTORC1 reactivation. This disruption led to an accumulation of LC3-II, indicating a potential therapeutic strategy for enhancing autophagy in cancer treatment .

Properties

IUPAC Name

3-cyano-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-8-14(18-19(11)2)6-7-17-15(20)13-5-3-4-12(9-13)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALBXAQMWADPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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